molecular formula C14H22FNO5 B13563254 2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid

2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid

Cat. No.: B13563254
M. Wt: 303.33 g/mol
InChI Key: QIPJKLBOOAREIM-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a novel spirocyclic β-lactam compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, using specialized equipment to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly as an antibiotic.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a member of the cephamycin family, it likely inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the cephamycin family, such as cefoxitin and cefotetan. These compounds share structural similarities and exhibit similar antibacterial properties.

Uniqueness

What sets 2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid apart is its unique spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to other cephamycins.

Properties

Molecular Formula

C14H22FNO5

Molecular Weight

303.33 g/mol

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C14H22FNO5/c1-12(2,3)21-11(19)16-8-13(4-6-20-7-5-13)14(15,9-16)10(17)18/h4-9H2,1-3H3,(H,17,18)

InChI Key

QIPJKLBOOAREIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCOCC2)C(C1)(C(=O)O)F

Origin of Product

United States

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